molecular formula C7H3Cl2NO4 B15244155 2,6-Dichloropyridine-3,4-dicarboxylic acid

2,6-Dichloropyridine-3,4-dicarboxylic acid

Cat. No.: B15244155
M. Wt: 236.01 g/mol
InChI Key: AQJPEVDWVYVNCN-UHFFFAOYSA-N
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Description

Chemical Structure: 2,6-Dichloropyridine-3,4-dicarboxylic acid (CAS No. 1935433-61-6) is a heterocyclic compound featuring a pyridine ring substituted with chlorine atoms at positions 2 and 6, and carboxylic acid groups at positions 3 and 4 (Figure 1). Its molecular formula is C₇H₃Cl₂NO₄, with a molecular weight of 236.01 g/mol . Applications: Primarily used in research settings as a synthetic intermediate or reference standard.

Properties

Molecular Formula

C7H3Cl2NO4

Molecular Weight

236.01 g/mol

IUPAC Name

2,6-dichloropyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-2(6(11)12)4(7(13)14)5(9)10-3/h1H,(H,11,12)(H,13,14)

InChI Key

AQJPEVDWVYVNCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyridine-3,4-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst. This process results in the formation of 2,6-dichloropyridine, which can then be further reacted to introduce carboxylic acid groups at the 3 and 4 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactions using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloropyridine-3,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Nitropyridine-2,6-dicarboxylic Acid (CAS 63897-10-9)

  • Structure: Pyridine ring with nitro (-NO₂) at position 4 and carboxylic acid groups at 2 and 6. Molecular formula: C₇H₄N₂O₆ (MW: 212.12 g/mol) .
  • Key Differences: Substituent Type: Nitro group (electron-withdrawing) vs. chlorine (moderately electron-withdrawing). Hazards: Classified as acutely toxic (H302, H332), skin/eye irritant (H315, H319), and respiratory irritant (H335) . Applications: Used in chemical manufacturing; safety protocols require gloves, respiratory protection, and controlled handling .

Pyridine-2,4-dicarboxylic Acid

  • Structure: Pyridine ring with carboxylic acids at positions 2 and 4. No halogen substituents.
  • Key Differences :
    • Reactivity : Lacks chlorine substituents, reducing steric hindrance and electronic effects.
    • Biological Activity : Acts as an inhibitor of LigI (amidohydrolase enzyme) with an inhibition constant (Kᵢ ) of 75 ± 2 μM , suggesting moderate binding affinity compared to 5-hydroxyisophthalic acid (Kᵢ = 40 ± 3 μM ) .
    • Applications : Studied in enzymatic assays and lignin degradation pathways .

2-Chloropyridine-3,4-dicarboxylic Acid (CAS 503555-50-8)

  • Structure: Chlorine at position 2 and carboxylic acids at 3 and 4. Molecular formula: C₇H₄ClNO₄ (MW: 201.56 g/mol) .
  • Key Differences: Substituent Position: Single chlorine at position 2 vs. dichloro substitution at 2 and 6.

Thiazolidine-2,4-dicarboxylic Acid (CAS 30097-06-4)

  • Structure: Thiazolidine (sulfur-containing heterocycle) with carboxylic acids at positions 2 and 4. Molecular formula: C₅H₇NO₄S (MW: 177.17 g/mol) .
  • Key Differences :
    • Heterocycle Core : Sulfur atom in thiazolidine vs. nitrogen in pyridine.
    • Applications : Acts as a precursor for L-cysteine release in biological systems, highlighting its role in metabolic studies .

Physicochemical and Functional Comparisons

Table 2. Reactivity and Stability

Compound Stability Reactivity Notes
2,6-Dichloropyridine-3,4-dicarboxylic acid Stable at 2–8°C Chlorine substituents may enhance electrophilic substitution reactions.
4-Nitropyridine-2,6-dicarboxylic acid Stable under recommended conditions Nitro group increases oxidative potential; incompatible with strong reducing agents.
Thiazolidine-2,4-dicarboxylic acid Labile under acidic conditions Sulfur atom prone to oxidation; releases cysteine in aqueous environments.

Research and Industrial Relevance

  • This compound: Valued for its dual chlorine substituents, which may enhance binding in coordination chemistry or serve as a halogen-bond donor in crystal engineering .
  • 4-Nitropyridine-2,6-dicarboxylic Acid : Despite its hazards, it is utilized in metal-organic frameworks (MOFs) due to the nitro group’s ability to coordinate with metal ions .
  • Thiazolidine Derivatives : Critical in studying sulfur metabolism and oxidative stress pathways .

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